tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Chiral building block Enantiomeric purity Procurement

tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is an enantiomerically pure, N-Boc-protected chiral piperidine derivative. It serves as a key intermediate in the synthesis of complex molecules, including Human Double Minute 2 (HDM2) protein inhibitors.

Molecular Formula C12H23NO3
Molecular Weight 229.32
CAS No. 1189570-45-3
Cat. No. B2446125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
CAS1189570-45-3
Molecular FormulaC12H23NO3
Molecular Weight229.32
Structural Identifiers
SMILESCC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
InChIKeyFFWSNKPDUUDKOO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 1189570-45-3) as a Chiral Piperidine Building Block


tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is an enantiomerically pure, N-Boc-protected chiral piperidine derivative. It serves as a key intermediate in the synthesis of complex molecules, including Human Double Minute 2 (HDM2) protein inhibitors [1]. Its core structure features a stereochemically defined (5R)-hydroxyl group and geminal 3,3-dimethyl substitution on a piperidine ring, providing a rigid, sterically defined framework valuable in medicinal chemistry .

Why Generic Substitution Can Fail: The Critical Role of (R)-Configuration and Purity in tert-Butyl 5-hydroxy-3,3-dimethylpiperidine-1-carboxylate Procurement


Simply substituting this compound with its (5S)-enantiomer, a racemic mixture, or an unprotected analog undermines the stereochemical integrity of the final pharmaceutical target. The (5R) configuration is essential for generating specific diastereomers required in downstream synthesis, as documented in patents for HDM2 inhibitors [1]. Furthermore, variations in chemical purity can directly impact subsequent reaction yields and the complexity of purification. Procurement specifications must therefore lock in the exact (5R) stereochemistry and specified purity to ensure reproducible synthetic outcomes.

Quantitative Differentiation Evidence for tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (1189570-45-3) Against Key Comparators


Stereochemical Purity and Cost Comparison: (5R)-Isomer vs. (5S)-Isomer

The target (5R)-enantiomer is available at a higher typical commercial purity of 98% , compared to the (5S)-counterpart which is commonly supplied at 95-97% purity [REFS-2, REFS-3]. This higher baseline purity reduces the risk of carrying through stereochemical impurities that are difficult to separate. While the (5S)-isomer (CAS 2091004-97-4) may be available at a lower cost-per-gram from some vendors, its use would generate the incorrect diastereomer for target molecules requiring (R)-configuration at this position.

Chiral building block Enantiomeric purity Procurement

Functional Utility for Derivatization: 5-Hydroxy-Boc-piperidine vs. 5-Oxo-Boc-piperidine

The target compound possesses a free secondary alcohol, enabling direct derivatization through esterification, etherification, or carbamoylation without a redox step. Its direct downstream product, tert-butyl 3,3-dimethyl-5-oxopiperidine-1-carboxylate (CAS 1000894-83-6), is a ketone that requires a subsequent reduction step to achieve the same functionalization, often with lower stereoselectivity [1]. The hydroxyl group in the target compound provides a direct functional handle, which can simplify synthetic routes and improve overall yield.

Synthetic intermediate Functional group handle Derivatization

Procurement Value: Validated Use in Patent Literature as a Specific (5R) Intermediate

The specific (5R)-enantiomer is explicitly documented as a reactant in the synthesis of novel substituted piperidines that increase p53 activity and function as HDM2 inhibitors, as disclosed in patent US20080004287A1 [1]. This direct reference provides a clear, validated use-case that is not generically attributed to the (5S)-enantiomer or the racemic mixture in the same context. The racemic compound or incorrect enantiomer would not yield the desired stereochemistry of the final pharmaceutical agent.

Intellectual property Pharmaceutical synthesis HDM2 inhibitor

Best-Fit Application Scenarios for tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate (1189570-45-3)


As a Defined Chiral Intermediate for HDM2/p53 Protein-Protein Interaction Inhibitors

This compound is directly applicable in medicinal chemistry programs developing HDM2 inhibitors for oncology, as outlined in patent US20080004287A1 [1]. Its specific (5R)-configuration is a prerequisite for constructing the correct stereochemistry of the lead series. Selecting the 98% purity grade minimizes the risk of diastereomeric contamination .

As a Functionalized Building Block for CNS-Oriented Chemical Libraries

The compound serves as a versatile scaffold for generating diverse CNS-focused compound libraries. The 3,3-dimethyl group can enhance metabolic stability and influence lipophilicity (cLogP ~1.6), while the (R)-hydroxyl and N-Boc group provide orthogonal functional handles for rapid, high-yielding parallel synthesis of analogs .

As a Key Starting Material for Asymmetric Synthesis of 3,3-Disubstituted Piperidine Alkaloids

The defined (R) stereochemistry at the hydroxyl position allows this compound to serve as a chiral pool starting material for the total synthesis of natural products or alkaloids containing a 3,3-dimethyl-5-hydroxypiperidine core. Its use bypasses the need for a potentially low-yielding or poorly selective asymmetric reduction late in the synthetic sequence [1].

As an Enantiopure Procurement Standard for Quality Control in CRO Manufacturing

For Contract Research Organizations (CROs) tasked with synthesizing gram-to-kilogram quantities of a piperidine-based API intermediate, this compound functions as an ideal enantiopure reference standard. Its well-characterized properties, including an InChI Key of FFWSNKPDUUDKOO-SECBINFHSA-N, facilitate analytical method development and quality control release testing, ensuring batch-to-batch consistency .

Quote Request

Request a Quote for tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.